4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride
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Overview
Description
4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride is an organic compound that belongs to the class of phenoxyethylamines. This compound is characterized by the presence of a methyl group attached to the phenoxy ring, a beta-chloroethyl group, and an ethylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenol and beta-chloroethylamine as the primary starting materials.
Etherification: 4-Methylphenol is reacted with an alkylating agent, such as ethylene oxide, to form 4-methylphenoxyethanol.
Chlorination: The 4-methylphenoxyethanol is then chlorinated using thionyl chloride or phosphorus trichloride to produce 4-methylphenoxyethyl chloride.
Amination: The 4-methylphenoxyethyl chloride is reacted with beta-chloroethylamine in the presence of a base, such as sodium hydroxide, to yield 4-Methylphenoxyethyl-beta-chloroethylethylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the beta-chloroethyl group, where nucleophiles such as thiols, amines, or alkoxides replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Thiol, amine, or alkoxide-substituted products.
Scientific Research Applications
4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenethylamine: Shares the phenethylamine core structure but lacks the beta-chloroethyl and ethylamine groups.
4-Methylphenoxyethanol: Contains the phenoxyethyl structure but lacks the beta-chloroethyl and ethylamine groups.
Beta-Chloroethylamine: Contains the beta-chloroethyl and ethylamine groups but lacks the phenoxyethyl structure.
Uniqueness
4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride is unique due to the combination of its phenoxyethyl, beta-chloroethyl, and ethylamine moieties. This unique structure imparts specific chemical and
Properties
CAS No. |
63917-95-3 |
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Molecular Formula |
C13H21Cl2NO |
Molecular Weight |
278.21 g/mol |
IUPAC Name |
2-chloroethyl-ethyl-[2-(4-methylphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-3-15(9-8-14)10-11-16-13-6-4-12(2)5-7-13;/h4-7H,3,8-11H2,1-2H3;1H |
InChI Key |
DMOJNFSULCPVQA-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCOC1=CC=C(C=C1)C)CCCl.[Cl-] |
Origin of Product |
United States |
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